molecular formula C10H10ClNO B8714551 (Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime

(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime

Cat. No.: B8714551
M. Wt: 195.64 g/mol
InChI Key: ZAWYKLRZLXIEGC-UHFFFAOYSA-N
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Description

(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime is an organic compound with the molecular formula C10H10ClNO It is a derivative of methanone oxime, where the methanone group is substituted with a 4-chlorophenyl and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl) ketone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at a controlled temperature to ensure the formation of the desired oxime .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine

InChI

InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2

InChI Key

ZAWYKLRZLXIEGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NO)C2=CC=C(C=C2)Cl

Origin of Product

United States

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